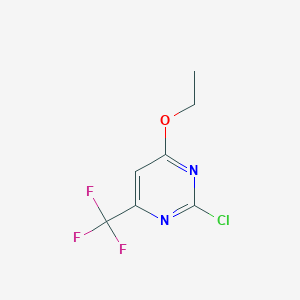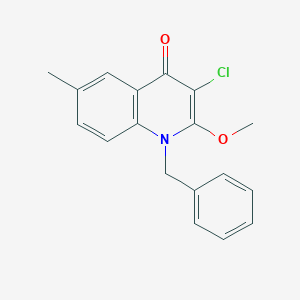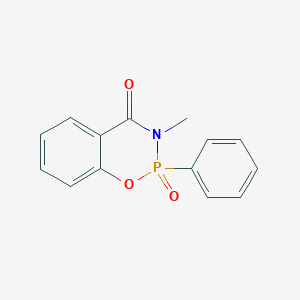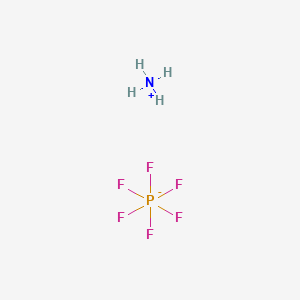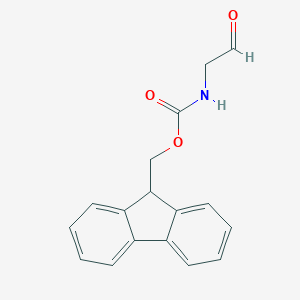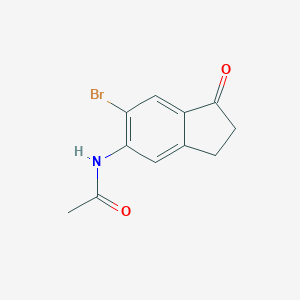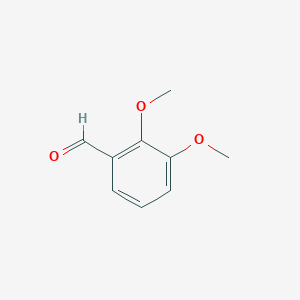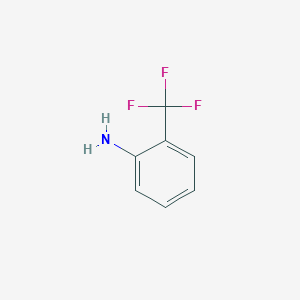
2-(Trifluormethyl)anilin
Übersicht
Beschreibung
2-(Trifluoromethyl)aniline, also known as alpha,alpha,alpha-Trifluoro-o-toluidine or 2-Aminobenzotrifluoride, is an organic compound with the molecular formula C7H6F3N. It is a colorless to pale yellow liquid with a strong odor and is used as a building block in organic synthesis. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)aniline is widely used in scientific research due to its unique chemical properties:
Wirkmechanismus
Target of Action
2-(Trifluoromethyl)aniline is a trifluoromethyl- and amine-substituted aromatic compound Amines, in general, are known to be chemical bases that neutralize acids to form salts plus water .
Mode of Action
It is known that amines, such as 2-(trifluoromethyl)aniline, neutralize acids to form salts plus water . These acid-base reactions are exothermic, meaning they release heat .
Biochemical Pathways
It is known that amines can participate in a variety of biochemical reactions, including acid-base reactions .
Result of Action
It is known that amines can participate in a variety of chemical reactions, including acid-base reactions .
Biochemische Analyse
Biochemical Properties
2-(Trifluoromethyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to act as a substrate for certain cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . Additionally, 2-(Trifluoromethyl)aniline can form hydrogen bonds with amino acid residues, affecting the enzyme’s conformation and activity.
Cellular Effects
The effects of 2-(Trifluoromethyl)aniline on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to the activation of signaling cascades such as the MAPK pathway . This, in turn, affects gene expression and cellular metabolism. In some cell types, 2-(Trifluoromethyl)aniline has been reported to cause apoptosis through the activation of caspases, highlighting its potential cytotoxic effects .
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)aniline exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. For example, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may covalently modify the enzyme or other cellular macromolecules . Additionally, 2-(Trifluoromethyl)aniline can influence gene expression by interacting with transcription factors or epigenetic modifiers, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)aniline can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to 2-(Trifluoromethyl)aniline in in vitro studies has shown that it can lead to sustained oxidative stress and chronic inflammation in cells . In vivo studies have also indicated potential long-term effects on organ function, particularly in the liver and kidneys .
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)aniline vary with dosage in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can cause significant toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. Chronic exposure to high doses of 2-(Trifluoromethyl)aniline can also result in carcinogenic effects in some animal models .
Metabolic Pathways
2-(Trifluoromethyl)aniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body . The compound’s metabolism can also affect metabolic flux, altering the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, 2-(Trifluoromethyl)aniline is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters, such as organic anion transporters, which facilitate its uptake into cells . The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, affecting its localization and potential toxicity .
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)aniline is influenced by its chemical properties. It can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The compound’s interaction with specific targeting signals or post-translational modifications can direct it to these compartments, where it exerts its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-(Trifluoromethyl)aniline typically involves the reductive dechlorination of compounds containing nitro or amino groups. One common method is the reduction of 2-nitrotrifluoromethylbenzene using hydrogen in the presence of catalysts and acid acceptors . Another approach involves the nitration of trifluoromethylbenzene, followed by reduction to the corresponding amine .
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)aniline often relies on the nitration of trifluoromethylbenzene to produce a mixture of nitrotrifluoromethylbenzenes. The 2-nitrotrifluoromethylbenzene is then selectively reduced to 2-(Trifluoromethyl)aniline. This process is linked to the production of its isomer, 3-(Trifluoromethyl)aniline, making it a by-product in some cases .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions:
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents.
Trifluoromethylarylation: This compound can be used in the trifluoromethylarylation of alkenes, a reaction that introduces both an aromatic and an aliphatic motif in a single step.
Common Reagents and Conditions:
Hydrogen and Catalysts: For reductive dechlorination and reduction reactions.
Hexafluoroisopropanol (HFIP): Used as a solvent in trifluoromethylarylation reactions to establish a hydrogen bonding network.
Palladium Catalysts: Employed in Suzuki–Miyaura coupling reactions.
Major Products:
Amines: From reduction reactions.
Substituted Aromatics: From nucleophilic aromatic substitution.
Coupled Products: From Suzuki–Miyaura coupling.
Vergleich Mit ähnlichen Verbindungen
- 3-(Trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
- 2-(Trifluoromethoxy)aniline
- 3,5-Bis(trifluoromethyl)aniline
- 4-Fluoroaniline
- 2-Fluoroaniline
Uniqueness: 2-(Trifluoromethyl)aniline is unique due to its specific position of the trifluoromethyl group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity allows for selective reactions that are not possible with other isomers, making it a valuable compound in organic synthesis .
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLXCTYLWZJBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Record name | 2-TRIFLUOROMETHYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4704 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058961 | |
| Record name | o-(Trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-trifluoromethylaniline appears as a colorless liquid with a fishlike odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |
| Record name | 2-TRIFLUOROMETHYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4704 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
88-17-5 | |
| Record name | 2-TRIFLUOROMETHYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4704 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-(Trifluoromethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminobenzotrifluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-(Trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(TRIFLUOROMETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1R59842CE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-(trifluoromethyl)aniline?
A1: The molecular formula of 2-(trifluoromethyl)aniline is C₇H₆F₃N, and its molecular weight is 177.12 g/mol.
Q2: Are there any efficient synthetic processes for 2-(trifluoromethyl)aniline derivatives?
A2: Yes, research highlights a coordinating activation strategy for synthesizing 2-(trifluoromethyl)aniline derivatives. This method exhibits good reactivity, yielding products in moderate to good yields, with the directing group recoverable in excellent yield. [] Additionally, a study describes an efficient synthesis of 4-chloro-2-(trifluoromethyl)aniline using hydrochloric acid-hydrogen peroxide for chlorination and cupric chloride as a catalyst. []
Q3: What spectroscopic data is available for 2-(trifluoromethyl)aniline?
A3: Studies provide insights into the vibrational spectroscopic characteristics of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. [] Additionally, research explores the vibrational spectroscopic properties, first-order hyperpolarizability, and HOMO-LUMO analysis of 4-chloro-2-(trifluoromethyl)aniline using DFT calculations. []
Q4: How does the trifluoromethyl group in 2-(trifluoromethyl)aniline influence its reactivity?
A4: The trifluoromethyl group in 2-(trifluoromethyl)aniline can act as a novel synthon for substituted vinyl functions. [] This allows for the synthesis of 2-(substituted 1-alkenyl)anilines by reacting 2-(trifluoromethyl)aniline with alkyl Grignard reagents. []
Q5: Can 2-(trifluoromethyl)aniline be used to synthesize heterocyclic compounds?
A5: Yes, 2-(trifluoromethyl)aniline is a valuable precursor for synthesizing various heterocycles. It reacts with dilithio derivatives of oximes to yield 5-(2-aminophenyl)isoxazoles. [] Additionally, it can form substituted pyrazoles upon reaction with 3-pentanone hydrazone. [] Researchers also used it in multi-step reactions to synthesize 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole. []
Q6: Can 2-(trifluoromethyl)aniline undergo cyclization reactions?
A6: Yes, under specific conditions, 2-(trifluoromethyl)aniline derivatives can undergo cyclization. Research demonstrates the base-mediated cyclization of ketimines derived from 2-(trifluoromethyl)aniline, leading to the formation of 2-arylquinolines. This unusual reaction involves the trifluoromethyl group and offers an efficient pathway to these heterocyclic systems. [, ]
Q7: Are there any unique rearrangements associated with 2-(trifluoromethyl)aniline derivatives?
A7: Interestingly, N-(trifluoromethyl)anthraniloyl fluoride, a derivative of 2-(trifluoromethyl)aniline, can undergo rearrangement to form 2-(trifluoromethyl)aniline. Kinetic and mechanistic studies provide insights into this transformation. []
Q8: Does 2-(trifluoromethyl)aniline have any applications in catalysis?
A8: While 2-(trifluoromethyl)aniline itself might not act as a catalyst, its derivatives show promise in this area. For instance, new aminomethyldiphosphine-Pd(II) complexes synthesized from 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline demonstrate catalytic activity in Suzuki cross-coupling reactions. These complexes efficiently catalyze the coupling of aryl chlorides and bromides with activated and deactivated aryl boronic acids. []
Q9: Does 2-(trifluoromethyl)aniline have any applications in medicinal chemistry?
A9: A 4-nitro-2-(trifluoromethyl)aniline derivative, functioning as a nitric oxide (NO) photodonor, has been conjugated with 2'-deoxyadenosine and urso- and cheno-deoxycholic acid derivatives. [] These bioconjugates, designed for potential anticancer activity, showcase the possibility of utilizing 2-(trifluoromethyl)aniline derivatives in medicinal chemistry.
Q10: Are there any known biological activities associated with 2-(trifluoromethyl)aniline derivatives?
A10: Research highlights the synthesis and in vitro pharmacological evaluation of syn-huprines, 12-amino-6,7,8,11-tetrahydro-7,11-methanocycloocta[b]quinoline derivatives, obtained from 2-(trifluoromethyl)aniline. While these compounds demonstrated slightly lower inhibitory activity against bovine or human acetylcholinesterase compared to their anti-derivatives, molecular modeling simulations provided insights into the differences in their activity. []
Q11: Is there any information about the environmental impact of 2-(trifluoromethyl)aniline?
A11: While the provided research doesn't directly address the environmental fate or ecotoxicological effects of 2-(trifluoromethyl)aniline, one study identifies it in river water during a non-target screening analysis. [] This highlights the importance of further investigation into its presence and potential impact on the environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
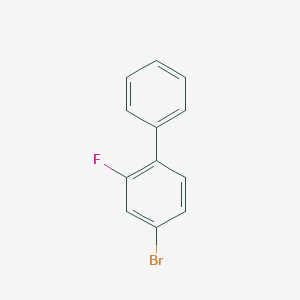
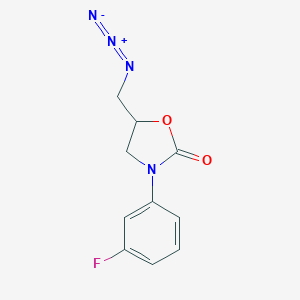
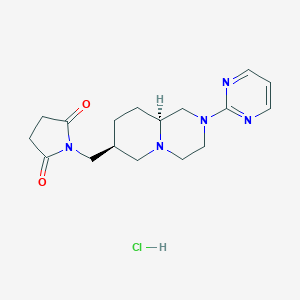
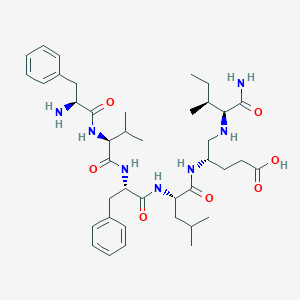
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)

